molecular formula C17H15Cl2N3O2 B11033767 N-(2,3-dichlorophenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide

N-(2,3-dichlorophenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide

Cat. No.: B11033767
M. Wt: 364.2 g/mol
InChI Key: SSYJMJZGMFNIBB-UHFFFAOYSA-N
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Description

N~1~-(2,3-Dichlorophenyl)-2-(3-oxo-1-phenyltetrahydro-1H-pyrazol-4-yl)acetamide is a complex organic compound that features a dichlorophenyl group, a pyrazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-Dichlorophenyl)-2-(3-oxo-1-phenyltetrahydro-1H-pyrazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,3-Dichlorophenyl)-2-(3-oxo-1-phenyltetrahydro-1H-pyrazol-4-yl)acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

N~1~-(2,3-Dichlorophenyl)-2-(3-oxo-1-phenyltetrahydro-1H-pyrazol-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Its unique chemical properties may make it useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism by which N1-(2,3-Dichlorophenyl)-2-(3-oxo-1-phenyltetrahydro-1H-pyrazol-4-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological processes. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2,4-Dichlorophenyl)-2-(3-oxo-1-phenyltetrahydro-1H-pyrazol-4-yl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.

    N~1~-(2,3-Dichlorophenyl)-2-(3-oxo-1-methyl-1H-pyrazol-4-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group on the pyrazole ring.

Uniqueness

N~1~-(2,3-Dichlorophenyl)-2-(3-oxo-1-phenyltetrahydro-1H-pyrazol-4-yl)acetamide is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15Cl2N3O2

Molecular Weight

364.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide

InChI

InChI=1S/C17H15Cl2N3O2/c18-13-7-4-8-14(16(13)19)20-15(23)9-11-10-22(21-17(11)24)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,23)(H,21,24)

InChI Key

SSYJMJZGMFNIBB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NN1C2=CC=CC=C2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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